molecular formula C6H9F2NO4S B2479666 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1341357-11-6

1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

Cat. No. B2479666
CAS RN: 1341357-11-6
M. Wt: 229.2
InChI Key: IXVXNHZRAKQDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Scientific Research Applications

Catalysis in Organic Synthesis

  • The application of sulfonamides, such as 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, in catalysis, particularly in inducing cyclisations to produce pyrrolidines, is evident. This is demonstrated by Haskins and Knight (2002), who showed that trifluoromethanesulfonic acid is effective for 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).

Synthesis of Aromatic Ketones

  • 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid and related compounds are used in the synthesis of aromatic ketones. Keumi et al. (1988) highlighted the use of 2-(trifluoromethylsulfonyloxy)pyridine in the dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones, suggesting a similar potential role for related sulfonamide compounds (Keumi et al., 1988).

Environmental Remediation

  • Compounds similar to 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid have been studied in environmental remediation, particularly in the oxidation of persistent organic pollutants. Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluorooctanoic acid and related substances, providing insights into the potential environmental applications of related sulfonamides (Park et al., 2016).

Chemical Synthesis and Medicinal Chemistry

  • The utility of sulfonamides in chemical synthesis and medicinal chemistry is also significant. This includes the synthesis of pyrrolidine derivatives, which can have pharmaceutical applications. For instance, Smolobochkin et al. (2017) described the formation of new 1-(arylsulfonyl)pyrrolidines, which could be valuable in drug development (Smolobochkin et al., 2017).

Photocatalysis

  • The role of sulfonamides in photocatalysis is also an area of interest. For instance, Zubkov et al. (2022) described the thiolation of carboxylic acids using a disulfide reagent with tetrafluoropyridinyl groups, a process that could potentially involve compounds like 1-(Difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid (Zubkov et al., 2022).

properties

IUPAC Name

1-(difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO4S/c7-6(8)14(12,13)9-2-1-4(3-9)5(10)11/h4,6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVXNHZRAKQDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.